![molecular formula C21H20INO3 B2748773 methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate CAS No. 860651-14-5](/img/structure/B2748773.png)
methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a tert-butyl group, a benzoyl group, and an iodine atom attached to the indole core
Mechanism of Action
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 4614±340 °C, and its predicted density is 112±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole core.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other functionalized indoles.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Shares the tert-butyl and benzoyl groups but lacks the indole core and iodine atom.
1-Methyl-4-tert-butylbenzene: Contains the tert-butyl group but differs significantly in structure and properties.
Uniqueness
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate is unique due to the combination of its indole core, tert-butyl group, benzoyl group, and iodine atom. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate, with the CAS number 860651-14-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20INO3
- Molecular Weight : 461.29 g/mol
- Boiling Point : 473.9 ± 45.0 °C (predicted)
- Density : 1.45 ± 0.1 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Indole derivatives have been shown to exhibit significant antitumor properties by targeting specific kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of several kinases that are crucial in cancer cell proliferation. For instance, indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is essential for mitotic progression. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.
Study on Indole Derivatives
A comprehensive review published in Molecules discusses various indole-containing compounds and their biological activities, including this compound. The study emphasizes the structure-activity relationship (SAR) that enhances the compound's efficacy against different cancer types:
Compound | Target | IC50 (nM) | Cell Line |
---|---|---|---|
CFI-400945 | PLK4 | <10 | HCT116 |
CFI-401870 | TTK | <10 | KMS-12 BM |
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo | Unknown | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise in antimicrobial assays. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant inhibitory effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 5 μg/mL |
Staphylococcus aureus | 10 μg/mL |
Properties
IUPAC Name |
methyl 1-(4-tert-butylbenzoyl)-3-iodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20INO3/c1-21(2,3)14-11-9-13(10-12-14)19(24)23-16-8-6-5-7-15(16)17(22)18(23)20(25)26-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSFCQXRUHGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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